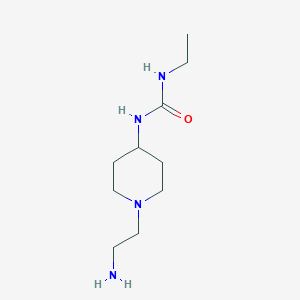
1-(1-(2-Aminoethyl)piperidin-4-yl)-3-ethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(2-Aminoethyl)piperidin-4-yl)-3-ethylurea is an organic compound that features a piperidine ring, an aminoethyl group, and an ethylurea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(2-Aminoethyl)piperidin-4-yl)-3-ethylurea typically involves the reaction of 1-(2-aminoethyl)piperidine with ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or ethanol, and the reaction temperature is usually maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-(2-Aminoethyl)piperidin-4-yl)-3-ethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various alkyl halides or acyl chlorides; reactions are conducted in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Applications De Recherche Scientifique
1-(1-(2-Aminoethyl)piperidin-4-yl)-3-ethylurea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(1-(2-Aminoethyl)piperidin-4-yl)-3-ethylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(1-(2-Aminoethyl)piperidin-4-yl)ethanol
- 1-(1-(2-Aminoethyl)piperidin-4-yl)methanol
- 1-(1-(2-Aminoethyl)piperidin-4-yl)acetate
Uniqueness
1-(1-(2-Aminoethyl)piperidin-4-yl)-3-ethylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethylurea moiety differentiates it from other similar compounds, potentially offering unique reactivity and applications in various fields.
Propriétés
Formule moléculaire |
C10H22N4O |
|---|---|
Poids moléculaire |
214.31 g/mol |
Nom IUPAC |
1-[1-(2-aminoethyl)piperidin-4-yl]-3-ethylurea |
InChI |
InChI=1S/C10H22N4O/c1-2-12-10(15)13-9-3-6-14(7-4-9)8-5-11/h9H,2-8,11H2,1H3,(H2,12,13,15) |
Clé InChI |
GNIVPUPLFCBUMM-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)NC1CCN(CC1)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Octahydropyrano[2,3-c]pyrrole-4a-carboxylic acid](/img/structure/B13650261.png)


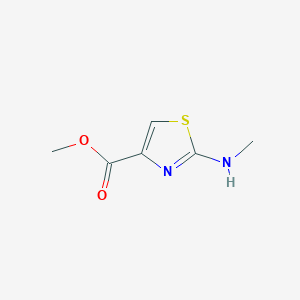
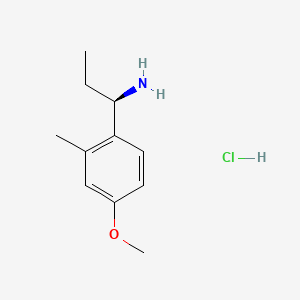

![1,1,2,2-Tetrakis(4'-fluoro-[1,1'-biphenyl]-4-yl)ethene](/img/structure/B13650301.png)

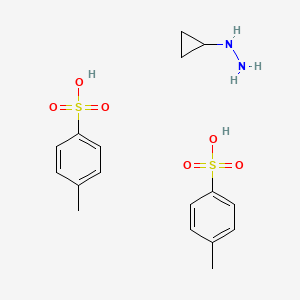

![Tert-butyl 3-[3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl]piperidine-1-carboxylate](/img/structure/B13650325.png)
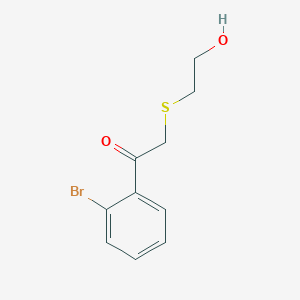
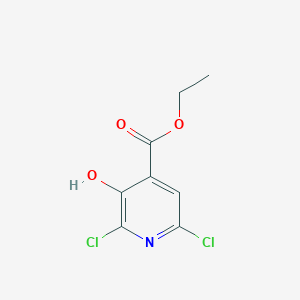
![1-[6-(Propan-2-yloxycarbonylamino)purin-9-yl]propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid](/img/structure/B13650339.png)
